molecular formula C14H19N B1529407 5,5-Dimethyl-1,2,2a,3,4,5-hexahydroacenaphthylen-1-amine CAS No. 1272135-22-4

5,5-Dimethyl-1,2,2a,3,4,5-hexahydroacenaphthylen-1-amine

Cat. No.: B1529407
CAS No.: 1272135-22-4
M. Wt: 201.31 g/mol
InChI Key: DHDVHLFYSOPDEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,5-Dimethyl-1,2,2a,3,4,5-hexahydroacenaphthylen-1-amine: is an organic compound with the molecular formula C14H19N It is a derivative of acenaphthylene, featuring a hexahydro structure with two methyl groups at the 5-position and an amine group at the 1-position

Biochemical Analysis

Biochemical Properties

5,5-Dimethyl-1,2,2a,3,4,5-hexahydroacenaphthylen-1-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to bind with certain enzymes, potentially inhibiting or activating their functions. For instance, it may interact with cytochrome P450 enzymes, influencing their catalytic activities. Additionally, this compound can form complexes with proteins, altering their structural conformation and function. These interactions are crucial for understanding the compound’s role in metabolic pathways and its potential therapeutic applications .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, this compound can modulate the activity of transcription factors, thereby affecting the expression of genes involved in cell growth and differentiation. Moreover, it can impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzyme active sites, either inhibiting or enhancing their catalytic activities. This compound may also interact with DNA, influencing gene expression by modulating the binding of transcription factors. Additionally, it can affect the stability and degradation of proteins by interacting with ubiquitin-proteasome pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in cell growth and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulating enzyme activities and influencing gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly beyond a certain dosage .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It can influence the activity of key metabolic enzymes, such as those involved in glycolysis and the citric acid cycle, leading to changes in metabolite levels. Additionally, this compound may affect the synthesis and degradation of biomolecules, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. The compound’s distribution can influence its efficacy and potential side effects, as its concentration in specific tissues may affect cellular function differently .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, the compound could localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, affecting energy production and metabolic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dimethyl-1,2,2a,3,4,5-hexahydroacenaphthylen-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with acenaphthene, which undergoes a series of reactions to introduce the necessary functional groups.

    Hydrogenation: Acenaphthene is hydrogenated to form hexahydroacenaphthene.

    Methylation: The hexahydroacenaphthene is then methylated at the 5-position using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.

    Amination: The final step involves the introduction of the amine group at the 1-position. This can be achieved through a nucleophilic substitution reaction using ammonia or an amine source under appropriate conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically at the amine group, forming corresponding oxides or imines.

    Reduction: Reduction reactions can convert the amine group to other functional groups such as amides or secondary amines.

    Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups like halides or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are commonly employed.

Major Products:

    Oxidation: Formation of imines or oxides.

    Reduction: Formation of secondary amines or amides.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

    Material Science: It is used in the synthesis of novel materials with unique electronic and optical properties.

Biology and Medicine:

    Pharmacology: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Biochemical Research: It is used in studies involving enzyme inhibition and receptor binding.

Industry:

    Polymer Science: The compound is utilized in the development of new polymers with specific mechanical and thermal properties.

    Chemical Manufacturing: It serves as an intermediate in the synthesis of other complex organic molecules.

Comparison with Similar Compounds

    5,5-Dimethyl-1,3-cyclohexanedione: Similar in structure but lacks the amine group.

    1,2,3,4-Tetrahydroacenaphthylene: Similar core structure but different degree of hydrogenation and functional groups.

    Naphthalene derivatives: Share the aromatic core but differ in the substitution pattern and functional groups.

Uniqueness: 5,5-Dimethyl-1,2,2a,3,4,5-hexahydroacenaphthylen-1-amine is unique due to its specific substitution pattern, combining the hexahydroacenaphthylene core with methyl and amine groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

5,5-dimethyl-2,3,3a,4-tetrahydro-1H-acenaphthylen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N/c1-14(2)7-6-9-8-12(15)10-4-3-5-11(14)13(9)10/h3-5,9,12H,6-8,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHDVHLFYSOPDEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2CC(C3=C2C1=CC=C3)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,5-Dimethyl-1,2,2a,3,4,5-hexahydroacenaphthylen-1-amine
Reactant of Route 2
Reactant of Route 2
5,5-Dimethyl-1,2,2a,3,4,5-hexahydroacenaphthylen-1-amine
Reactant of Route 3
5,5-Dimethyl-1,2,2a,3,4,5-hexahydroacenaphthylen-1-amine
Reactant of Route 4
5,5-Dimethyl-1,2,2a,3,4,5-hexahydroacenaphthylen-1-amine
Reactant of Route 5
5,5-Dimethyl-1,2,2a,3,4,5-hexahydroacenaphthylen-1-amine
Reactant of Route 6
5,5-Dimethyl-1,2,2a,3,4,5-hexahydroacenaphthylen-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.